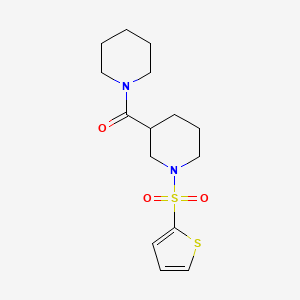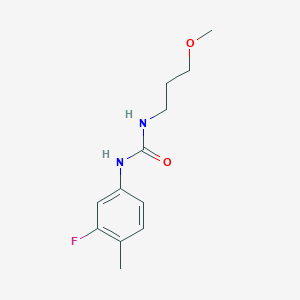
3-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine
Overview
Description
3-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine, also known as PTSP, is a synthetic compound that has been extensively studied for its potential use in scientific research. PTSP belongs to the class of piperidine compounds, which have been found to exhibit a range of biological activities.
Scientific Research Applications
3-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine has been extensively studied for its potential use in scientific research. It has been found to exhibit a range of biological activities, including the inhibition of voltage-gated sodium channels, the modulation of GABA receptors, and the inhibition of the reuptake of serotonin and norepinephrine. These activities make this compound a potential candidate for the development of drugs for the treatment of various neurological disorders, including depression, anxiety, and epilepsy.
Mechanism of Action
The mechanism of action of 3-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine involves the inhibition of voltage-gated sodium channels, which are responsible for the generation and propagation of action potentials in neurons. By inhibiting these channels, this compound reduces the excitability of neurons, leading to a decrease in the release of neurotransmitters such as serotonin and norepinephrine. This, in turn, leads to an increase in the levels of these neurotransmitters in the synaptic cleft, resulting in a modulation of neuronal activity.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, leading to an improvement in mood and a reduction in anxiety and depression. This compound has also been found to exhibit anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. Additionally, this compound has been found to exhibit analgesic properties, making it a potential candidate for the treatment of pain.
Advantages and Limitations for Lab Experiments
3-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, with a range of research articles available on its properties and potential applications. However, there are also some limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and its effects on different neurotransmitter systems are not well characterized. Additionally, its potential side effects and toxicity have not been fully evaluated.
Future Directions
There are several future directions for the study of 3-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine. One direction is to further investigate its mechanism of action and its effects on different neurotransmitter systems. Another direction is to evaluate its potential as a treatment for various neurological disorders, including depression, anxiety, and epilepsy. Additionally, this compound could be used as a tool for studying the role of voltage-gated sodium channels in neuronal activity and for developing new drugs that target these channels.
properties
IUPAC Name |
piperidin-1-yl-(1-thiophen-2-ylsulfonylpiperidin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S2/c18-15(16-8-2-1-3-9-16)13-6-4-10-17(12-13)22(19,20)14-7-5-11-21-14/h5,7,11,13H,1-4,6,8-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URIQQIWYVQOQPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4,5-dimethyl-2-[({[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4764608.png)
![2-[(6-methoxy-4-methyl-2-quinazolinyl)thio]ethyl (3,4-dichlorophenyl)carbamate](/img/structure/B4764619.png)
![3-[(4-acetylphenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B4764624.png)
![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-1-methyl-4-nitro-1H-pyrazole-3-carbohydrazide](/img/structure/B4764636.png)
![4-phenoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide](/img/structure/B4764637.png)

![1-methyl-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4764655.png)
![2-({3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B4764659.png)

![2-bromo-N-[2-(4-fluorophenoxy)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B4764665.png)

![2,7-dimethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4764685.png)
![{1-[2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl]cyclopentyl}acetic acid](/img/structure/B4764692.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-4-(4-methylbenzyl)piperazine hydrochloride](/img/structure/B4764702.png)